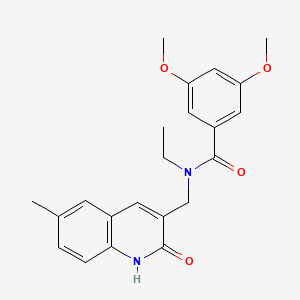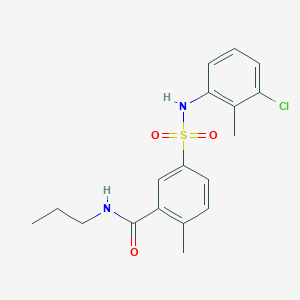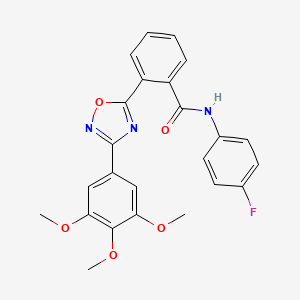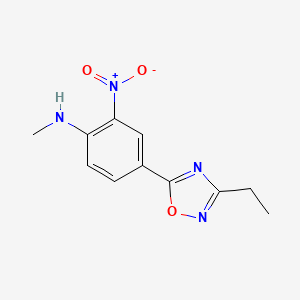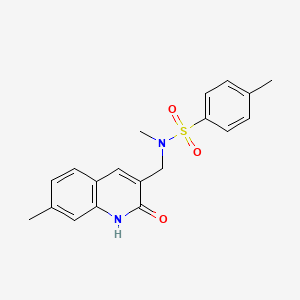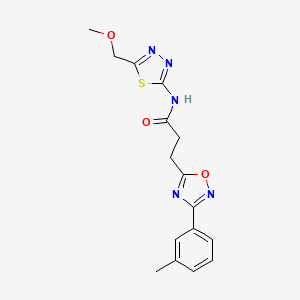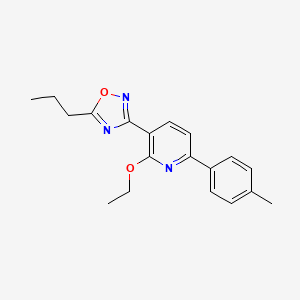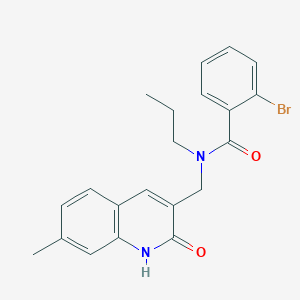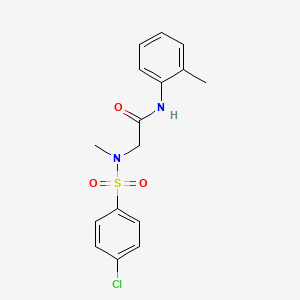
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is used to improve cognitive function, memory, and learning ability. It was first synthesized in the 1950s by D. Gross and J. Bormann and has been used in clinical settings since the 1960s. Meclofenoxate is a derivative of DMAE (dimethylaminoethanol), which is a natural substance found in the brain that is involved in the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Mechanism of Action
The exact mechanism of action of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is not fully understood, but it is believed to work by increasing the synthesis and release of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in memory and learning. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been shown to have antioxidant properties, which can protect against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is a relatively safe and non-toxic compound that can be used in laboratory experiments to study cognitive function and memory. It has been used in animal models and in human clinical trials with few reported side effects. However, it is important to note that 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee may not be effective in all individuals and may have limited effects in certain populations.
Future Directions
There are several future directions for research on 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee. One area of research is to further investigate the mechanism of action of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee and how it affects cognitive function and memory. Another area of research is to investigate the potential neuroprotective effects of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee and its use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and duration of treatment with 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee.
Synthesis Methods
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee can be synthesized by reacting DMAE with p-chlorobenzenesulfonyl chloride and then with 4-phenoxyphenylacetic acid. The resulting compound is then purified and crystallized to obtain 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee. The synthesis of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is relatively simple and can be done in a laboratory setting.
Scientific Research Applications
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been studied extensively for its effects on cognitive function and memory. It has been shown to improve memory and learning ability in animal models and in human clinical trials. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has also been studied for its potential neuroprotective effects and has been shown to protect against oxidative stress and neuronal damage in animal models.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-5-3-4-6-15(12)18-16(20)11-19(2)23(21,22)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCNZRTMRBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

